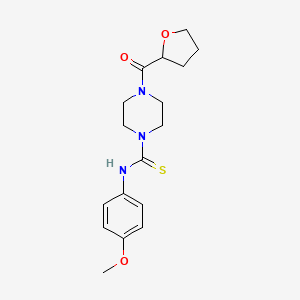![molecular formula C10H12BrNO4S B3961591 2-{[(4-bromophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3961591.png)
2-{[(4-bromophenyl)sulfonyl]amino}butanoic acid
Overview
Description
2-{[(4-bromophenyl)sulfonyl]amino}butanoic acid, commonly known as BPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPSA belongs to the class of sulfonamide drugs and is structurally similar to other drugs such as sulfamethoxazole and sulfadiazine. The chemical formula of BPSA is C10H12BrNO4S, and it has a molecular weight of 322.18 g/mol.
Mechanism of Action
The mechanism of action of BPSA is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as carbonic anhydrase and dihydrofolate reductase. BPSA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPSA has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. BPSA has also been shown to reduce the proliferation of cancer cells and induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
BPSA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to exhibit potent biological activity at low concentrations. However, BPSA has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, BPSA can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on BPSA. One area of interest is the development of BPSA analogs with improved solubility and potency. Another potential direction is the investigation of BPSA as a potential treatment for other diseases such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its potential therapeutic applications.
Scientific Research Applications
BPSA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities. BPSA has been investigated as a potential treatment for diseases such as cancer, Alzheimer's disease, and bacterial infections.
properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-2-9(10(13)14)12-17(15,16)8-5-3-7(11)4-6-8/h3-6,9,12H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCLKPWJYGPZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961526.png)
![N-(3-{[2-(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3961534.png)
![ethyl {3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961544.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-fluorobenzamide](/img/structure/B3961551.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-phenylbenzenesulfonamide](/img/structure/B3961563.png)
![2-oxo-2-phenylethyl 2,4-dichloro-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B3961568.png)
![2-amino-1-(4-bromo-2-fluorophenyl)-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961572.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-2-quinolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B3961578.png)

![3-[(2-methoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B3961590.png)
![ethyl 2-[(4-pyrimidinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3961596.png)
![8-tert-butyl-1-(ethylthio)-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961603.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3961617.png)
![17-(4-bromo-2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3961630.png)